molecular formula C8H14O2 B1346608 Vinyl hexanoate CAS No. 3050-69-9

Vinyl hexanoate

Cat. No.: B1346608
CAS No.: 3050-69-9
M. Wt: 142.2 g/mol
InChI Key: LZWYWAIOTBEZFN-UHFFFAOYSA-N
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Description

Vinyl hexanoate (CAS 3050-69-9), a vinyl ester of hexanoic acid, is a key compound in enzymatic synthesis and industrial applications. Structurally, it consists of a vinyl group (CH₂=CH–) esterified to hexanoic acid (C₅H₁₁COOH), yielding the molecular formula C₈H₁₄O₂ and a molecular weight of 142.19 g/mol (calculated). It is widely utilized as an acyl donor in lipase-catalyzed reactions due to its favorable balance of solubility and reactivity in organic solvents like methyl tert-butyl ether (MTBE) . Studies highlight its role in regioselective acylation processes, where it demonstrates high conversion rates (~95%) in nonaqueous media .

Preparation Methods

Transvinylation Reaction Using Vinyl Acetate and Hexanoic Acid

One of the most common industrial methods for preparing vinyl esters, including vinyl hexanoate, is the transvinylation reaction between vinyl acetate and the corresponding carboxylic acid (hexanoic acid in this case). This process involves the exchange of the vinyl group from vinyl acetate to hexanoic acid, catalyzed by metal catalysts such as mercuric acetate and copper resinate, often in the presence of acid catalysts.

  • Reaction Conditions:

    • Temperature: Typically 25–60 °C
    • Reaction time: Several hours to days (e.g., 30 hours to 5 days)
    • Catalysts: Mercuric acetate (0.2–2 g range), copper resinate (0.2 g), and sometimes fuming sulfuric acid or concentrated sulfuric acid as co-catalysts
    • Molar ratios: Excess vinyl acetate is used to drive the reaction forward
    • Post-reaction treatment: Neutralization with sodium acetate or sodium hydroxide, removal of unreacted acid, and purification by solvent extraction or distillation
  • Example from Patent US3000918A:

    • A mixture of vinyl acetate, mercuric acetate, copper resinate, sulfuric acid, and hexanoic acid is reacted at 30–50 °C for 30 hours to 5 days.
    • Conversion rates of carboxylic acid to vinyl ester can reach above 90% under optimized conditions.
    • The crude product is refined by caustic treatment and solvent extraction to isolate pure this compound.
Parameter Typical Value
Vinyl acetate (moles) Excess (e.g., 24 moles)
Hexanoic acid (moles) Stoichiometric (e.g., 2 moles)
Temperature 30–50 °C
Reaction time 30 hours to 5 days
Catalysts Mercuric acetate, copper resinate, sulfuric acid
Conversion Up to 93.5%

This method is advantageous due to high yields and relatively mild conditions but requires careful handling of toxic mercury catalysts and removal of residual catalysts post-reaction.

Direct Synthesis from Ethylene and Hexanoic Acid via Homogeneous Catalysis

An alternative, more recent method involves the direct synthesis of vinyl esters from ethylene and higher carboxylic acids (including hexanoic acid) using homogeneous liquid phase catalysis. This process uses palladium(II) catalysts and copper(II) oxidants under pressurized ethylene and oxygen atmospheres.

  • Reaction Conditions:

    • Temperature: Around 110 °C
    • Pressure: Ethylene at 300 psig, air or oxygen at 500 psig
    • Catalysts: Palladium(II) complexes, copper(II) 2-ethylhexanoate as oxidant
    • Solvents: Organic media such as t-butanol, diglyme, or 2-ethylhexanoic acid
    • Additives: Lithium chloride can be used to enhance yield by preconditioning the reactor or as a promoter
  • Key Findings:

    • Vinyl 2-ethylhexanoate (a branched analog of this compound) was produced with yields up to 35% under optimized conditions.
    • The reaction proceeds via oxidative addition of ethylene and carboxylic acid to the palladium catalyst, forming the vinyl ester.
    • The process avoids the use of vinyl acetate and mercury catalysts, offering a cleaner alternative.
    • Reaction rates and yields are influenced by catalyst composition, solvent choice, and additives like lithium chloride.
Parameter Typical Value
Temperature 110 °C
Ethylene pressure 300 psig
Oxygen/air pressure 500 psig
Catalyst concentration Pd(0) colloid ~0.002 M
Reaction time 2 hours
Yield (vinyl ester) Up to 35%

This method is promising for industrial scale-up due to the elimination of toxic mercury catalysts and the direct use of ethylene, but requires high-pressure equipment and careful catalyst management.

Scientific Research Applications

Vinyl hexanoate is a vinyl ester with the molecular formula C8H14O2C_8H_{14}O_2 . It is also known as N-caproic acid vinyl ester . this compound is a clear, colorless to almost colorless liquid that is practically insoluble in water .

Technical Characteristics of this compound :

  • CAS N°: 3050-69-9
  • Empirical formula: C8H14O2C_8H_{14}O_2
  • State: Liquid
  • Purity: >99.5%
  • Boiling point: 166°C
  • Density: 0.887 g/cm3
  • Refractive index: 1.4210-1.4230
  • Flash point: 51°C

Applications

  • Polymers: Vinyl 2-ethylhexanoate can be copolymerized with other vinyl/alkene-type monomers, including styrenics, methyacrylates, crotonates, and maleates .
  • Industrial paints and coatings: Polymers containing this compound are used in anti-corrosion paints, wood coatings and varnishes, and coatings for polyolefins .
  • Latexes: this compound is used in latexes for adhesives, including pressure-sensitive adhesives, construction adhesives, and wood adhesives .
  • Mortar admixtures: It is also used in spray-dried re-dispersible powders for mortar admixtures .
  • Reactive diluent: Vinyl 2-ethylhexanoate can serve as a reactive diluent for specific heat-cured unsaturated polyesters .
  • Peptide synthesis: this compound is employed in CLipPA lipidation to generate lipidated peptides .

Mechanism of Action

Comparison with Similar Compounds

Vinyl Esters of Varying Chain Lengths

Vinyl hexanoate is part of a homologous series of vinyl esters, differing in the carbon chain length of the acyl group. Key comparisons include:

Table 1: Physicochemical and Reactivity Properties of Vinyl Esters

Compound Chain Length Molecular Weight (g/mol) Conversion at 72h (%) Solubility in MTBE Solubility in Water (25°C) Steric Hindrance
Vinyl Acetate C2 86.09 <50% Low 2.8 mM Low
Vinyl Butyrate C4 144.17 95.69% High Moderate
This compound C6 142.19 94.76% High 2.8 mM Moderate
Vinyl Laurate C12 362.23 10.28% Moderate High

Key Findings :

  • Optimal Chain Length: Vinyl butyrate (C4) and hexanoate (C6) exhibit near-identical conversion rates (~95%) in lipase-catalyzed acylation, outperforming shorter (C2) and longer (C12) esters. This is attributed to their high solubility in MTBE and moderate steric hindrance .
  • Steric Limitations : Vinyl laurate (C12) shows drastically reduced conversion (10.28%) due to increased steric bulk, limiting enzyme-substrate interactions .

Ethyl Hexanoate: A Flavor Compound

Ethyl hexanoate (CAS 123-66-0), an ethyl ester of hexanoic acid, contrasts with this compound in applications:

  • Flavor and Fragrance: Ethyl hexanoate is a major aroma compound in wines, cheeses, and liquors, imparting sweet, fruity notes. For example, it constitutes 2,221 mg/L in Luzhoulaojiao liquor and correlates with sensory attributes like "dried fruit" and "sweet" in Swiss cheese .
  • Volatility Interactions: Its headspace volatility is modulated by phenolic compounds (e.g., gallic acid increases release, while anthocyanins reduce it via hydrophobic interactions) .

Other Hexanoate Esters

Hexanoic acid forms esters with diverse alcohols, each with unique properties:

  • Hexyl Hexanoate (CAS 6378-65-0): Used in perfumery and flavoring due to its fruity odor. It has a higher molecular weight (200.32 g/mol) and is structurally bulkier than this compound .
  • 2-Methylbutyl Hexanoate: A branched-chain ester applied in cosmetics and food for its tropical fruit aroma .

Research Implications and Industrial Relevance

  • Enzyme Compatibility: this compound’s moderate chain length and solubility make it ideal for lipase-mediated reactions, avoiding the inactivation observed with polar donors like vinyl acetate .
  • Flavor vs. Synthesis: While ethyl hexanoate dominates flavor industries, this compound’s reactivity and efficiency in acyl transfer highlight its niche in biochemical synthesis .

Biological Activity

Vinyl hexanoate, a vinyl ester of hexanoic acid, is a compound that has garnered interest for its potential biological activities. This article explores the biological properties of this compound, including its synthesis, applications, and relevant research findings.

  • Chemical Formula : C₈H₁₄O₂
  • Molecular Weight : 142.19 g/mol
  • Appearance : Colorless to almost colorless liquid
  • Boiling Point : 167 °C
  • Flash Point : 51 °C
  • Solubility : Soluble in methanol .

Synthesis and Applications

This compound can be synthesized through various methods, including enzymatic reactions. For instance, studies have demonstrated its use as an acyl donor in enzymatic synthesis involving lipases, which facilitate the formation of glucose esters under mild conditions . Additionally, this compound is utilized in the production of biodegradable polymers and copolymers due to its biocompatibility and degradability .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In a comparative study, its derivatives were tested against various microbial strains, revealing significant inhibitory effects. This property makes this compound a candidate for applications in food preservation and medical materials .

Biocompatibility and Cytotoxicity

This compound's biocompatibility has been assessed in several studies. For example, it has been incorporated into polymeric matrices used for tissue engineering. The results showed that materials derived from this compound did not elicit significant cytotoxic responses in vitro, indicating their potential for safe use in biomedical applications .

Case Studies

  • Enzymatic Synthesis of Glucose Hexanoate :
    • Researchers synthesized glucose hexanoate using this compound as an acyl donor in deep eutectic solvents (DES). The study reported a degree of substitution (DS) of 1 after three days at 70 °C, showcasing the efficiency of this compound in enzymatic reactions .
  • Polymer Biodegradation :
    • A comparative analysis of biodegradable polymers containing this compound demonstrated enhanced degradation rates compared to traditional non-biodegradable polymers. This research highlights the importance of this compound in developing environmentally friendly materials for medical applications .

Research Findings Summary

StudyFindings
Mai et al. (2014)Achieved 96% conversion yield using this compound as an acyl donor in enzyme-catalyzed reactions .
Pöhnlein et al. (2015)Synthesized glucose hexanoate with a DS of 1 using DESs and this compound .
MDPI Study (2022)Demonstrated biocompatibility and minimal cytotoxicity of polymers derived from this compound .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for vinyl hexanoate, and how do reaction conditions (e.g., catalysts, temperature) influence yield?

  • Methodological Answer : Begin with a systematic literature review to identify common synthetic routes (e.g., esterification of hexanoic acid with vinyl alcohol derivatives). Compare yields reported under varying conditions (acid catalysts vs. enzymatic methods) and solvents. Experimental optimization should include controlled variables (molar ratios, reaction time) and statistical tools like ANOVA to assess significance. For reproducibility, document purification techniques (e.g., distillation, membrane separation) .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound purity and structure?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural confirmation. Cross-validate results with Fourier-transform infrared spectroscopy (FTIR) to detect functional groups. For quantitative purity assessment, high-performance liquid chromatography (HPLC) with calibrated standards is recommended. Reference spectral databases (e.g., NIST) to minimize interpretation errors .

Advanced Research Questions

Q. How can factorial design be applied to optimize multi-variable synthesis parameters for this compound?

  • Methodological Answer : Implement a 2<sup>k</sup> factorial design to evaluate interactions between variables (e.g., temperature, catalyst concentration, agitation rate). Use response surface methodology (RSM) to model non-linear relationships and identify optimal conditions. Validate predictions with confirmatory experiments, and apply statistical software (e.g., Minitab, R) for data analysis. This approach reduces experimental runs while maximizing yield insights .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound formation across studies?

  • Methodological Answer : Conduct a meta-analysis of published data to identify confounding variables (e.g., solvent polarity, substrate purity). Replicate key studies under standardized conditions to isolate discrepancies. Use kinetic modeling (e.g., Arrhenius plots) to compare activation energies across catalysts. If contradictions persist, propose mechanistic studies (e.g., isotopic labeling) to explore reaction pathways .

Q. How can this compound’s reactivity be theoretically modeled to predict its behavior in novel reaction systems?

  • Methodological Answer : Employ computational chemistry tools (e.g., DFT calculations) to simulate electronic structures and transition states. Validate models against experimental kinetic data. Integrate molecular dynamics to assess solvent effects. Align findings with existing theories (e.g., Hammond’s postulate) to refine predictive accuracy .

Q. Data Analysis and Interpretation

Q. How should researchers address variability in this compound yield data caused by impurities or side reactions?

  • Methodological Answer : Apply robust statistical outlier tests (e.g., Grubbs’ test) to identify anomalous data points. Use control experiments (e.g., blank runs) to quantify background interference. For side reactions, employ tandem analytical techniques (e.g., GC-MS coupled with in-situ IR) to track intermediate species. Report confidence intervals and uncertainty metrics to enhance reproducibility .

Q. What frameworks guide the ethical reporting of this compound research, particularly in handling negative or inconclusive results?

  • Methodological Answer : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) to ensure transparency. Document all experimental parameters, including failed attempts, in supplementary materials. Use platforms like Zenodo for open-data archiving. Cite prior work comprehensively to contextualize findings and avoid selective reporting .

Q. Experimental Design and Validation

Q. What pre-test and post-test experimental designs are suitable for evaluating this compound’s stability under storage conditions?

  • Methodological Answer : Adopt a quasi-experimental design with control groups (e.g., samples stored under inert vs. ambient conditions). Use accelerated stability testing (e.g., elevated temperatures) to simulate long-term degradation. Analyze degradation products via LC-MS and apply kinetic models (e.g., zero/first-order) to predict shelf life. Include replicate samples to assess batch-to-batch variability .

Q. How can researchers integrate green chemistry principles into this compound synthesis without compromising efficiency?

  • Methodological Answer : Substitute traditional solvents with bio-based alternatives (e.g., cyclopentyl methyl ether) and explore heterogeneous catalysts (e.g., immobilized lipases). Apply life-cycle assessment (LCA) tools to quantify environmental impact. Compare atom economy and E-factors with conventional methods to benchmark sustainability .

Q. Theoretical and Conceptual Frameworks

Q. How does the electronic structure of this compound influence its reactivity in polymerization reactions?

  • Methodological Answer : Investigate frontier molecular orbitals (HOMO-LUMO gaps) using computational software (e.g., Gaussian). Correlate results with experimental polymerization rates (e.g., via gel permeation chromatography). Propose a conceptual framework linking electron density distribution to monomer reactivity in radical or ionic polymerization systems .

Tables for Quick Reference

Aspect Recommended Methods Key References
Synthesis OptimizationFactorial Design, RSM
CharacterizationGC-MS, NMR, FTIR
Stability TestingQuasi-experimental Design, Kinetic Modeling
Computational ModelingDFT, Molecular Dynamics

Properties

IUPAC Name

ethenyl hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O2/c1-3-5-6-7-8(9)10-4-2/h4H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWYWAIOTBEZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

9015-97-8
Record name Hexanoic acid, ethenyl ester, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=9015-97-8
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DSSTOX Substance ID

DTXSID60184572
Record name Vinyl hexanoate
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3050-69-9
Record name Vinyl hexanoate
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Record name Vinyl hexanoate
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Record name VINYL HEXANOATE
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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